5-Formyl-2'-O-methylcytidine is a modified nucleoside that plays a significant role in the structure and function of RNA. This compound is recognized for its unique biochemical properties and its involvement in various biological processes. It is classified as a derivative of cytidine, featuring a formyl group at the 5-position and a methyl group at the 2'-position of the ribose sugar. The presence of these modifications can influence RNA stability, structure, and interactions with proteins and other nucleic acids.
5-Formyl-2'-O-methylcytidine has been identified in various biological contexts, particularly in tRNA molecules from mammals. It was first characterized in bovine liver tRNA(Leu), where it was found to play a crucial role in the decoding properties of the anticodon region . The compound can also be synthesized through various chemical methods, including phosphoramidite chemistry, which allows for its incorporation into oligonucleotides for research purposes .
The synthesis of 5-formyl-2'-O-methylcytidine typically involves several steps, utilizing phosphoramidite chemistry as a primary method. This approach allows for the incorporation of modified nucleotides into oligonucleotides efficiently. The synthesis generally starts from readily available nucleoside precursors, which undergo various protective group manipulations and functional group transformations.
The molecular structure of 5-formyl-2'-O-methylcytidine includes:
5-Formyl-2'-O-methylcytidine can participate in various chemical reactions due to its reactive formyl group. These reactions may include oxidation or reduction processes that modify its functional groups.
The mechanism by which 5-formyl-2'-O-methylcytidine exerts its effects primarily relates to its incorporation into RNA molecules. This modification can influence:
5-Formyl-2'-O-methylcytidine is utilized in various scientific applications:
The discovery of 5-formyl-2'-O-methylcytidine (f5Cm) marked a significant advancement in RNA modification biology. Initially isolated in 1996 from bovine liver cytoplasmic tRNAsLeu (anticodon f5CmAA), f5Cm was identified as a novel modified nucleotide residing at the critical "wobble" position (position 34) of the anticodon loop. Structural elucidation revealed a unique formyl group at carbon-5 of the cytosine base combined with 2'-O-methylation of the ribose sugar [1]. This characterization employed enzymatic digestion, chromatographic separation, UV spectroscopy, and mass spectrometry. The borohydride-reduced derivative, 2'-O-methyl-5-hydroxymethylcytidine (om5Cm), provided further confirmation of f5Cm's chemical identity [1] [3]. Follow-up studies confirmed f5Cm's presence in tRNAsLeu from rabbit and lamb liver, suggesting it as a conserved feature in mammalian cytoplasmic tRNAs decoding leucine codons UUG and UUA [1].
Year | Discovery | Methodology | Biological Source |
---|---|---|---|
1996 | First identification and structural characterization | Chromatography, MS, UV spectroscopy | Bovine liver tRNALeu |
Post-1996 | Confirmation in other mammals | Comparative biochemistry | Rabbit/lamb liver tRNALeu |
f5Cm occupies a specialized niche within the epitranscriptome. It is cataloged in the MODOMICS database (ID: 071551C) as a hypermodified cytidine derivative found exclusively in tRNA [5] [8]. Unlike widespread modifications like m6A or m5C, f5Cm exhibits tissue-specific and tRNA-isotype-specific distribution, primarily enriching cytoplasmic tRNAsLeu with NAA anticodons. Chemically, it belongs to the "formyl" group of modifications, distinct from common methylations (e.g., m5C, m1A) or deaminations. Its placement at the wobble position (position 34) categorizes it among anticodon loop modifications that directly influence codon-anticodon interactions [4] [9]. While tRNA averages ~13 modifications per molecule in eukaryotes, f5Cm’s rarity—only two tRNALeu isoacceptors confirmed to harbor it—highlights its specialized role [4].
Phylogenetic studies indicate f5Cm is a eukaryote-specific modification, prominently conserved across mammals (bovine, rabbit, human) but absent in prokaryotes or lower eukaryotes like yeast [1] [3] [4]. Its exclusive detection in cytoplasmic tRNAsLeu (not mitochondrial counterparts) suggests a role in fine-tuning nuclear-encoded translation. The conservation of enzymes involved in its biosynthesis—though not fully characterized—likely involves oxidative steps acting on precursor methylated nucleosides (e.g., m5Cm or hm5Cm). This evolutionary pattern aligns with the expansion of tRNA modification complexity in higher organisms to regulate proteome precision under stress [2] [9].
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